

Spectroscopic Profile of 2,5-Dimethylanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylanisole

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This guide provides an in-depth overview of the spectroscopic data for **2,5-Dimethylanisole** (also known as 2-methoxy-1,4-dimethylbenzene), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

- IUPAC Name: 2-methoxy-1,4-dimethylbenzene
- Molecular Formula: C₉H₁₂O^[1]^[2]
- Molecular Weight: 136.19 g/mol ^[1]^[2]
- CAS Number: 1706-11-2^[1]^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **2,5-Dimethylanisole** provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9-7.1	Multiplet	1H	Ar-H
~6.6-6.8	Multiplet	2H	Ar-H
3.81	Singlet	3H	O-CH ₃
2.33	Singlet	3H	Ar-CH ₃
2.18	Singlet	3H	Ar-CH ₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative compilation from spectral databases.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~156	C-OCH ₃
~136	Ar-C
~130	Ar-C
~129	Ar-CH
~121	Ar-CH
~111	Ar-CH
~55	O-CH ₃
~21	Ar-CH ₃
~16	Ar-CH ₃

Note: Assignments are based on typical chemical shifts for substituted benzene rings and require computational or 2D NMR data for definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[3\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3000-2850	C-H Stretch	Aliphatic (CH ₃)
~3100-3000	C-H Stretch	Aromatic
~1600, ~1500	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Aryl Ether
~800-880	C-H Bend	Aromatic (out-of-plane)

Note: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[\[5\]](#)

m/z	Ion
136	[M] ⁺ (Molecular Ion)
121	[M - CH ₃] ⁺
106	[M - CH ₂ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The relative abundances of the fragments are dependent on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like **2,5-Dimethylanisole**.

NMR Spectroscopy

- Sample Preparation: A small amount of **2,5-Dimethylanisole** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR spectrometer is set to the appropriate frequency for ^1H or ^{13}C observation.^[6] Key parameters like the number of scans, acquisition time, and relaxation delay are optimized.
- Data Acquisition: The sample is placed in the magnet, and the experiment is initiated.^[7] For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.^[8]
- Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.^[6] Phase and baseline corrections are applied, and the chemical shifts are referenced to the solvent or TMS signal.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A single drop of liquid **2,5-Dimethylanisole** is placed directly onto the ATR crystal (e.g., ZnSe or diamond).^[4]
- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO_2 and H_2O).
- Sample Scan: The sample is placed on the crystal, and the IR spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.^[3]
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

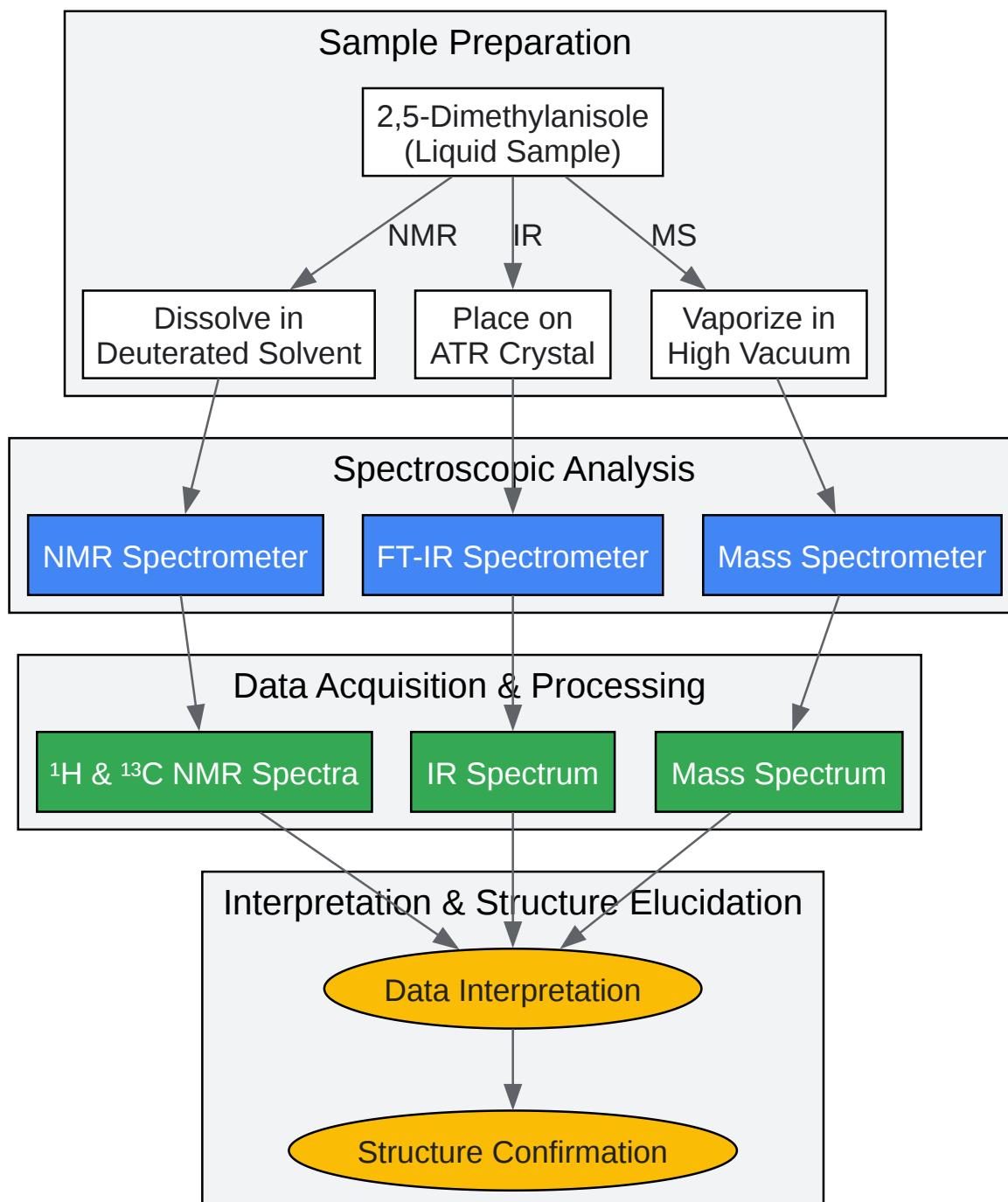
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized in a high vacuum.[9]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion $[M]^+$.[9][10]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9][10]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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